N-Butyl-thio-urée

Vue d'ensemble

Description

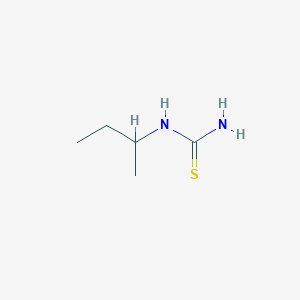

sec-Butyl-thiourea is an organosulfur compound with the chemical formula C₅H₁₂N₂S. It belongs to the class of thioureas, which are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. Thioureas have a wide range of applications in organic synthesis and various industries due to their versatile chemical properties.

Applications De Recherche Scientifique

sec-Butyl-thiourea has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and anticancer properties.

Industry: Utilized in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.

Mécanisme D'action

Target of Action

Sec-Butyl-thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various biological targets, including enzymes and cellular receptors, contributing to their broad range of biological activities .

Mode of Action

Thiourea derivatives are known to act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles . This property could potentially contribute to the biological activity of sec-Butyl-thiourea.

Biochemical Pathways

Thiourea derivatives have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that thiourea derivatives likely interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy

Result of Action

Thiourea derivatives have been reported to have diverse biological applications, suggesting that they likely have multiple molecular and cellular effects .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of chemical compounds

Analyse Biochimique

Biochemical Properties

sec-Butyl-thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as glucose-6-phosphatase and acetylcholinesterase . These interactions are primarily due to the sulfur atom in sec-Butyl-thiourea, which can form strong bonds with the active sites of these enzymes, leading to inhibition of their activity.

Cellular Effects

sec-Butyl-thiourea has been observed to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, sec-Butyl-thiourea can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular metabolism, affecting processes such as glucose utilization and energy production.

Molecular Mechanism

The molecular mechanism of sec-Butyl-thiourea involves its interaction with biomolecules at the molecular level. sec-Butyl-thiourea binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can cause conformational changes in the enzyme structure, affecting its activity. Additionally, sec-Butyl-thiourea can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sec-Butyl-thiourea have been studied over time to understand its stability, degradation, and long-term effects on cellular function. sec-Butyl-thiourea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that sec-Butyl-thiourea can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of sec-Butyl-thiourea vary with different dosages in animal models. At low doses, sec-Butyl-thiourea can effectively inhibit target enzymes without causing significant toxicity. At higher doses, sec-Butyl-thiourea can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

sec-Butyl-thiourea is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, sec-Butyl-thiourea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . sec-Butyl-thiourea can accumulate in specific tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of sec-Butyl-thiourea is crucial for its activity and function. sec-Butyl-thiourea can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

sec-Butyl-thiourea can be synthesized through the reaction of sec-butylamine with carbon disulfide, followed by the addition of an acid to form the thiourea derivative. The general reaction scheme is as follows:

- sec-Butylamine reacts with carbon disulfide to form sec-butylisothiocyanate.

- sec-Butylisothiocyanate is then treated with an acid, such as hydrochloric acid, to yield sec-Butyl-thiourea.

The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, sec-Butyl-thiourea can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

sec-Butyl-thiourea undergoes various chemical reactions, including:

Oxidation: sec-Butyl-thiourea can be oxidized to form sulfinic or sulfonic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: sec-Butyl-thiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: sec-Butyl-sulfinic acid or sec-Butyl-sulfonic acid.

Reduction: sec-Butylamine.

Substitution: Various substituted thiourea derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: The parent compound with a similar structure but without the sec-butyl group.

Phenylthiourea: A derivative with a phenyl group instead of the sec-butyl group.

Cyclohexylthiourea: A derivative with a cyclohexyl group.

Uniqueness of sec-Butyl-thiourea

sec-Butyl-thiourea is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to other thiourea derivatives. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Activité Biologique

Sec-butyl-thiourea is a compound of significant interest due to its diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. This article explores the biological activity of sec-butyl-thiourea through a synthesis of recent findings, case studies, and data tables that illustrate its potential applications in various fields.

Chemical Structure and Properties

Sec-butyl-thiourea is characterized by the presence of a thiourea functional group, which contributes to its biological activity. The general structure can be represented as follows:

where is a sec-butyl group and is typically a hydrogen atom or another substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sec-butyl-thiourea and its derivatives. For instance, it has been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sec-Butyl-Thiourea Derivatives

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sec-butyl-thiourea | Staphylococcus aureus | 32 µg/mL |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Escherichia coli | 16 µg/mL |

| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Pseudomonas aeruginosa | 8 µg/mL |

These compounds demonstrate the potential for developing new antimicrobial agents based on the thiourea scaffold .

Antitumor Activity

Sec-butyl-thiourea has also been investigated for its antitumor properties. Studies indicate that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of sec-butyl-thiourea on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent antiproliferative activity. The compound was found to induce apoptosis in treated cells, as evidenced by increased levels of lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .

Enzyme Inhibition

Enzyme inhibition studies have revealed that sec-butyl-thiourea can act as an effective inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µg/mL) |

|---|---|---|

| Sec-butyl-thiourea | Acetylcholinesterase | 50 |

| Sec-butyl-thiourea | Butyrylcholinesterase | 60 |

These findings suggest that sec-butyl-thiourea may have applications in treating conditions related to cholinergic dysfunction .

The biological activities of sec-butyl-thiourea are attributed to its ability to interact with specific biological targets. The compound's thiourea moiety allows it to form hydrogen bonds and engage in π-π interactions with proteins, potentially altering their function.

Propriétés

IUPAC Name |

butan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDOLCYFWRFQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391667 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-99-9 | |

| Record name | sec-Butyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the research confirms the presence of sec-butyl isothiocyanate in both wasabi and mustard, it concludes that this compound exists in much smaller quantities compared to allyl isothiocyanate. The study found a ratio of 100:7-10 for allyl isothiocyanate to sec-butyl isothiocyanate in wasabi and 100:5 in mustard []. This suggests that while sec-butyl isothiocyanate might contribute to the overall flavor profile, its role in the pungency of these plants is likely minor compared to allyl isothiocyanate. Further research focusing on sensory analysis would be needed to fully understand the specific contribution of sec-butyl isothiocyanate to the taste and aroma of wasabi and mustard.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.